
N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THPN is a derivative of nicotinamide, which is a form of vitamin B3.
科学的研究の応用
Corrosion Inhibition
Nicotinamide derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. A study by Chakravarthy et al. (2014) elaborated on the corrosion inhibition effect and adsorption behavior of several nicotinamide derivatives on mild steel in hydrochloric acid solution, highlighting their potential in industrial applications to protect metals from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Enzymatic Assays and Biochemical Properties
Nicotinamide is a common additive in assays for studying oxidative metabolism, as demonstrated by Schenkman, Ball, & Estabrook (1967), who explored its role and effects in assays for microsomal mixed-function oxidase activity. This research underscores nicotinamide's utility in biochemical studies, particularly those concerning enzymatic functions and metabolic pathways (Schenkman, Ball, & Estabrook, 1967).
Fluorescence Studies
The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) for use in biochemical assays was explored by Barrio, Secrist, & Leonard (1972). Such analogs allow for the study of enzymatic activities and coenzyme interactions in a variety of biological processes, providing tools for research in enzymology and molecular biology (Barrio, Secrist, & Leonard, 1972).
Metabolic Pathway Regulation
Research by Ulanovskaya, Zuhl, & Cravatt (2013) presented nicotinamide N-methyltransferase (NNMT) as a key player in metabolic pathways, particularly in cancer biology. NNMT's role in regulating the methylation potential of cells and its implications for cancer's metabolic and epigenetic landscape highlight the complex interplay between nicotinamide metabolism and disease progression (Ulanovskaya, Zuhl, & Cravatt, 2013).
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-13(18)10-3-4-12(15-7-10)19-11-5-6-20-8-11/h3-4,7,11,17H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTMUNPXJFKDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
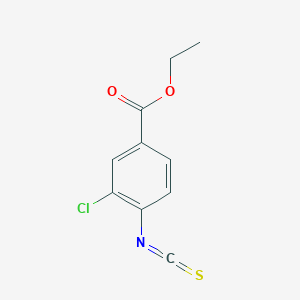
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
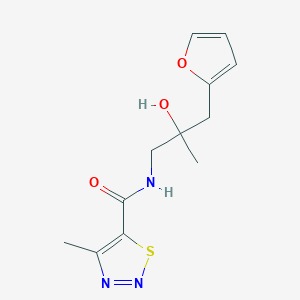
![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)
![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)
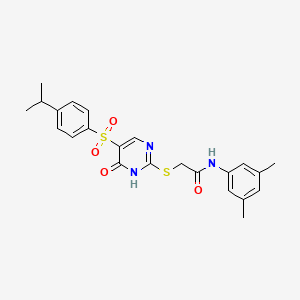
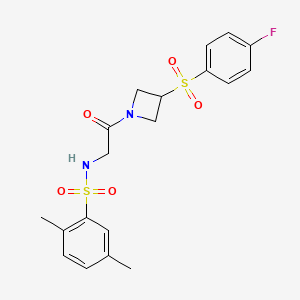
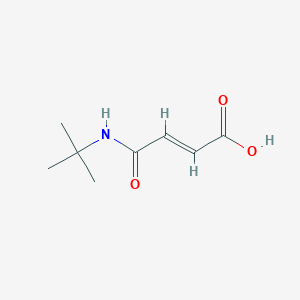
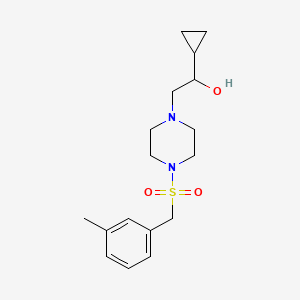
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)
